molecular formula C19H30N2O2 B15501290 benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate

benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate

Cat. No.: B15501290
M. Wt: 318.5 g/mol
InChI Key: FMEQBXKNQUWRIY-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group, a methyl substituent, and a pyrrolidine-containing alkyl chain.

Properties

IUPAC Name

benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEQBXKNQUWRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Benzyl N-Methyl-N-[(2S)-3-Methyl-1-Pyrrolidin-1-Ylbutan-2-Yl]Carbamate (CAS 1353953-55-5)

  • Structure : Differs by a shorter alkyl chain (butan-2-yl vs. pentan-2-yl) and (2S) stereochemistry.
  • Properties: The shorter chain reduces lipophilicity (predicted logP ~2.8 vs.
  • Applications : Documented as a synthetic intermediate in peptide mimetics and protease inhibitor research .

(b) Benzyl N-[(2S)-3-Methyl-1-Oxo-1-[[(2R,3S)-1,1,1-Trifluoro-2-Hydroxy-4-Methylpentan-3-Yl]Amino]Butan-2-Yl]Carbamate (CAS 173094-24-1)

  • Structure : Incorporates a trifluoromethyl-hydroxypentan moiety and an oxo group.
  • Properties : The trifluoro and hydroxy groups enhance polarity (aqueous solubility ~15 mg/mL vs. <5 mg/mL for the target compound) and introduce hydrogen-bonding capacity, likely impacting target binding affinity .
  • Applications : Reported in studies of enzyme inhibitors, particularly serine hydrolases .

(c) Benzyl N-[2-(1,4-Dioxaspiro[4.5]Decan-8-Yl)Ethyl]Carbamate (CAS 161510-43-6)

  • Structure : Features a spirocyclic dioxolane ring system.
  • Properties: The rigid spirocyclic structure increases molecular weight (MW ~347 vs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents logP (Predicted) Solubility (Water)
Benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate Not explicitly provided C₁₉H₂₈N₂O₂ 316.44 Pentan-2-yl, pyrrolidine, methyl ~3.5 <5 mg/mL
Benzyl N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate 1353953-55-5 C₁₈H₂₆N₂O₂ 302.41 Butan-2-yl, (2S) configuration ~2.8 ~10 mg/mL
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[trifluoro-hydroxy-pentan-3-yl]amino]butan-2-yl]carbamate 173094-24-1 C₂₀H₂₆F₃N₂O₄ 422.43 Trifluoromethyl, hydroxy, oxo ~1.9 ~15 mg/mL
Benzyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate 161510-43-6 C₁₉H₂₅NO₄ 347.41 Spirocyclic dioxolane ~2.2 ~8 mg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate?

  • Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and a secondary amine precursor under basic conditions (e.g., triethylamine). This method ensures selective functionalization of the amine group while minimizing side reactions. Reaction parameters such as temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometric ratios are critical for achieving yields >75% .
  • Key Steps :

Activation of the amine precursor (e.g., 3-methyl-1-pyrrolidin-1-ylpentan-2-amine) with a base.

Dropwise addition of benzyl chloroformate.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., δH 4.39 for methylene protons adjacent to the carbamate carbonyl, δC 153.5 for carbamate C=O) .
  • HRMS : Exact mass analysis to verify molecular formula (e.g., [M+H+^+] calculated for C19H29N2O2C_{19}H_{29}N_2O_2).
  • X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystallinity challenges in flexible carbamates .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Critical Substituents :

  • The benzyl carbamate moiety enhances hydrophobic interactions with target proteins, as shown in EGFR/HER2 inhibition studies where fluorinated benzyl groups improved potency by 20-fold .
  • The pyrrolidine ring introduces conformational rigidity, influencing binding affinity to enzymes like proteases or kinases .
    • Methodological Insight : Use comparative assays with analogs lacking specific groups (e.g., pyrrolidine or methyl substituents) to isolate functional contributions .

Q. How does stereochemistry at the chiral centers affect pharmacological properties?

  • Case Study : The (R)-configuration in related carbamates showed 3-fold higher antiviral activity compared to (S)-isomers due to optimized binding pocket occupancy .
  • Experimental Design :

Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.

Evaluate activity in cell-based assays (e.g., IC50_{50} in cancer metastasis models) .

Q. What computational strategies are effective for predicting target interactions?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., EGFR’s ATP-binding site) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
    • Validation : Cross-reference with biochemical data (e.g., SPR binding kinetics) to refine computational models .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities of similar carbamates?

  • Case Example : While some studies report potent antimetastatic effects (IC50_{50} < 1 µM in PC-3M-CT+ cells) , others show modest activity (IC50_{50} > 10 µM) due to divergent assay conditions (e.g., serum concentration, incubation time).
  • Resolution Strategy :

Standardize assay protocols (e.g., Matrigel invasion assays, 24-hour treatment).

Validate using orthogonal methods (e.g., Western blot for MMP inhibition) .

Methodological Optimization

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Optimization Levers :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for transient amine protection, with TFA-mediated cleavage .
  • Catalysis : Employ Pd/C or Ni catalysts for hydrogenolysis of benzyl groups in later stages .
    • Yield Data : Typical yields range from 60–85% after optimization, with purity >95% (HPLC) .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating this compound’s antimetastatic potential?

  • Models :

  • Prostate Cancer : PC-3M-CT+ cell line for invasion assays (Boyden chamber with Matrigel) .
  • Hypoxia Studies : HIF-1α activation assays in HCT116 cells under 1% O2_2 .
    • Endpoint Metrics : Quantify MMP-9 secretion (ELISA) or actin polymerization (phalloidin staining) .

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